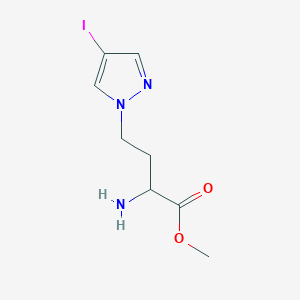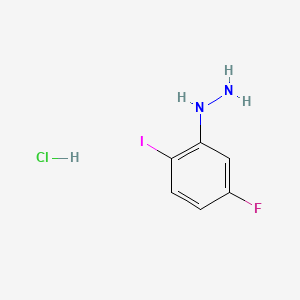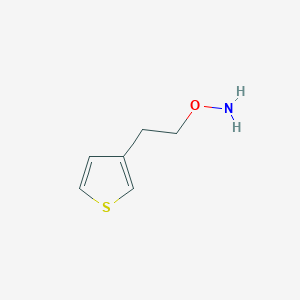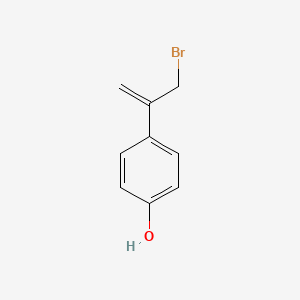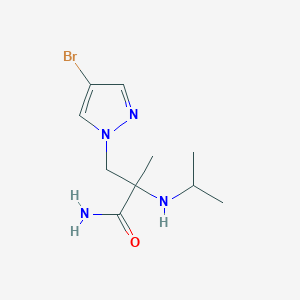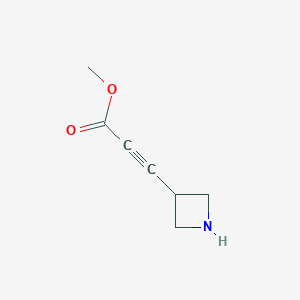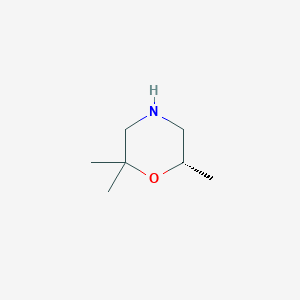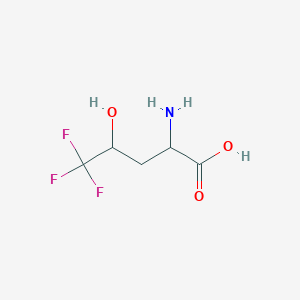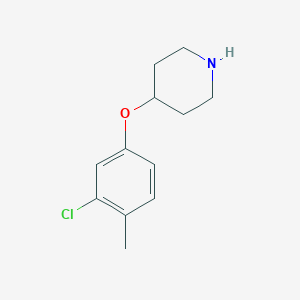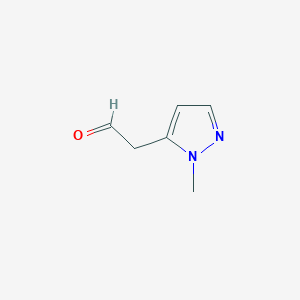
2-(1-Methyl-1h-pyrazol-5-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde: is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methyl group at the 1-position and an acetaldehyde group at the 5-position. Its molecular formula is C6H8N2O, and it has a molecular weight of 124.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles . Another method involves the reaction of 1-methyl-1H-pyrazole with acetaldehyde under controlled conditions .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can participate in various substitution reactions, such as N-arylation, using aryl halides and appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium or copper catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethanol.
Substitution: Various N-aryl derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry:
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown activity against various biological targets, including enzymes and receptors .
Industry:
The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the synthesis of fungicides and other bioactive molecules .
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is primarily related to its ability to interact with biological targets through its pyrazole ring. The pyrazole moiety can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde
- 2-(1-Methyl-1H-pyrazol-3-yl)acetaldehyde
- 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile
Uniqueness:
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. The presence of the acetaldehyde group at the 5-position allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-6(3-5-9)2-4-7-8/h2,4-5H,3H2,1H3 |
InChI Key |
BPPVHNDMOZYGLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



